molecular formula C12H8ClNOS B8392830 4-chloro-3-hydroxy-10H-phenothiazine

4-chloro-3-hydroxy-10H-phenothiazine

Cat. No.: B8392830
M. Wt: 249.72 g/mol
InChI Key: AHNUXWJQMSLDIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-hydroxy-10H-phenothiazine is a phenothiazine derivative characterized by a chlorine substituent at position 4 and a hydroxyl group at position 3. Phenothiazines are heterocyclic compounds with a sulfur and nitrogen-containing tricyclic structure, widely studied for their pharmacological properties, including antipsychotic, antihistaminic, and enzyme inhibitory activities.

Properties

Molecular Formula

C12H8ClNOS

Molecular Weight

249.72 g/mol

IUPAC Name

4-chloro-10H-phenothiazin-3-ol

InChI

InChI=1S/C12H8ClNOS/c13-11-9(15)6-5-8-12(11)16-10-4-2-1-3-7(10)14-8/h1-6,14-15H

InChI Key

AHNUXWJQMSLDIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC3=C(S2)C(=C(C=C3)O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural features, molecular weights, and biological activities of 4-chloro-3-hydroxy-10H-phenothiazine and its analogs:

Compound Name Substituents Molecular Weight Biological Activity/Application Key Features
This compound Cl (C4), OH (C3) 255.72* Potential HDAC inhibition, antioxidant Enhanced solubility due to hydroxyl group
4-Chloro-10-(3-chloropropyl)-10H-phenothiazine Cl (C4), ClPr (N10) 310.24 Intermediate for D2 antagonists (e.g., Perphenazine) Chloropropyl chain enables further functionalization
Chlorpromazine Cl (C2), NMe2Pr (N10) 318.86 Antipsychotic (D2 receptor antagonist) Classic derivative with C2 Cl and dimethylaminopropyl chain
2-Chloro-7-(methoxymethoxy)-10H-phenothiazine Cl (C2), OMeOMe (C7) 309.78* Unknown (synthetic intermediate) Ether groups may reduce metabolic oxidation
10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine Nitrophenyl-ethynyl (N10) 344.39 Crystal structure studies Rigid ethynyl linker for conformational analysis

*Molecular weights calculated from molecular formulas where explicit data were unavailable.

Pharmacological and Physicochemical Properties

  • Hydrogen Bonding: The hydroxyl group at C3 in this compound may improve binding to enzymatic targets (e.g., histone deacetylases) through hydrogen bonding, similar to hydroxamic acid derivatives in .
  • However, the hydroxyl group counterbalances this by increasing polarity .
  • Metabolic Stability : Hydroxyl groups are susceptible to glucuronidation, which may shorten half-life compared to methoxy or chloropropyl-substituted derivatives .

Key Differences and Implications

Substituent Position : C4 Cl vs. C2 Cl (as in chlorpromazine) alters steric and electronic effects, impacting receptor binding and metabolic pathways.

Functional Groups : Hydroxyl groups enhance solubility but may reduce metabolic stability compared to ether or alkyl chains.

Synthetic Utility: 4-Chloro-10-(3-chloropropyl)-10H-phenothiazine serves as a versatile intermediate, while this compound may require specialized protection/deprotection strategies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.